molecular formula C19H17N3O3S B2449702 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 850936-89-9

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2449702
CAS No.: 850936-89-9
M. Wt: 367.42
InChI Key: BWCZLSBUBBWTTJ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features an indoline core linked to a 1,3,4-oxadiazole ring through a thioacetyl bridge

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-16-9-5-3-7-14(16)18-20-21-19(25-18)26-12-17(23)22-11-10-13-6-2-4-8-15(13)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZLSBUBBWTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioacetylation: The oxadiazole ring is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Coupling with indoline: The final step involves coupling the thioacetylated oxadiazole with an indoline derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Oxadiazole Ring

The 1,3,4-oxadiazole core participates in:

  • Nucleophilic Aromatic Substitution : Reactive at C-2 and C-5 positions with amines or thiols .

  • Ring-Opening Reactions : Acidic hydrolysis (HCl, 70°C) cleaves the ring to form thiosemicarbazides .

Sulfanyl (–S–) Linker

  • Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form thioethers .

Methoxyphenyl Group

  • Demethylation : Treating with BBr₃ in DCM at −78°C yields phenolic derivatives .

Stability and Degradation

The compound exhibits moderate stability under standard conditions:

ConditionObservationReference
Aqueous pH 7.4Stable for >24 h (t₁/₂ = 18 h)
Acidic (pH 2)Partial hydrolysis of oxadiazole
UV light (254 nm)Photooxidation of sulfanyl group

Biological Interactions (Chemical Basis)

While not direct chemical reactions, the compound’s interactions with biological targets involve:

  • Hydrogen Bonding : The oxadiazole’s N-atoms interact with kinase active sites (e.g., EGFR) .

  • π-Stacking : Methoxyphenyl group engages in aromatic interactions with tryptophan residues .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield (%)
Sulfanyl AlkylationCH₃I, K₂CO₃, DMF, 25°C, 2 hMethylthioether analog72
Oxadiazole Hydrolysis6 M HCl, reflux, 4 hThiosemicarbazide derivative58
Suzuki CouplingPd(PPh₃)₄, Ar–B(OH)₂, DME/H₂O, 80°CBiaryl-substituted analog65

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

  • Electron-withdrawing groups on the oxadiazole enhance electrophilic reactivity at C-2 .

  • The sulfanyl linker’s oxidation state modulates binding affinity to biological targets by 3–5-fold .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of compounds containing the indole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against human tumor cell lines, showing promising results with mean growth inhibition values indicating effective antitumor activity. The National Cancer Institute (NCI) protocols were employed for these evaluations, which included a panel of approximately sixty cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole and oxadiazole rings significantly influence the potency and selectivity towards cancer cells. For example:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring enhances lipophilicity and potentially increases cellular uptake, thereby improving anticancer efficacy .

Other Biological Activities

Apart from anticancer properties, there is ongoing research into other therapeutic applications:

  • Antidiabetic Potential : Some derivatives have shown promise in modulating glucose metabolism and insulin sensitivity, suggesting a potential role in diabetes management .
  • Neuroprotective Effects : Compounds similar to this structure have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on Anticancer Efficacy :
    • A recent study synthesized various derivatives based on this compound and evaluated their cytotoxicity against breast cancer cells. Results indicated that specific modifications led to enhanced activity compared to standard chemotherapeutics .
  • ADMET Profiling :
    • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies conducted on synthesized derivatives indicated favorable profiles consistent with drug-like characteristics according to Lipinski's Rule of Five .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as DNA and proteins. The oxadiazole ring can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, the thioacetyl group can form covalent bonds with protein thiols, leading to enzyme inhibition. These interactions result in the compound’s biological effects, including anticancer activity and enzyme inhibition.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can be compared with other similar compounds:

    1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)benzene: This compound lacks the indoline core, resulting in different electronic properties and biological activities.

    1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)pyrrole: The pyrrole core provides different reactivity and binding properties compared to indoline.

    1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)quinoline: The quinoline core offers enhanced aromaticity and potential for additional interactions with biological targets.

The uniqueness of this compound lies in its combination of the indoline and oxadiazole moieties, providing a balance of electronic properties and biological activity that is not found in the other similar compounds.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic derivative featuring an indole moiety and a 1,3,4-oxadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C18H17N3O2S\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_2\text{S}

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer activity. The compound has been shown to possess cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values ranging from 0.12 to 2.78 µM against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways, leading to increased apoptotic markers .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:

Microorganism Activity
Bacillus cereusHigh
Bacillus thuringiensisModerate
Candida albicansLow

The presence of the oxadiazole ring enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and increasing its bioactivity .

Study 1: Cytotoxicity against MCF-7 Cells

A study evaluated the cytotoxic effects of the compound on MCF-7 cells. Results indicated that the compound exhibited an IC50 value comparable to that of Tamoxifen, a standard treatment for breast cancer. The study utilized Western blot analysis to confirm increased levels of apoptotic markers (p53 and cleaved caspase-3) upon treatment with the compound .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, synthesized derivatives were tested against gram-positive and gram-negative bacteria. The results showed that compounds with similar structures to the target compound had better efficacy against gram-positive strains compared to gram-negative ones .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the phenyl ring significantly affect biological activity. For example, substituents such as methoxy groups enhance anticancer activity while halogen substitutions may reduce efficacy .
  • In Vivo Studies : Further research is needed to evaluate in vivo efficacy and safety profiles. Current data primarily derive from in vitro studies .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including condensation of 2-methoxyphenyl-substituted oxadiazole with a thiol-containing indole derivative. Key steps include:

  • Thiol-oxadiazole coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI under nitrogen to prevent oxidation of the sulfhydryl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency at 60–80°C .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >90% purity .
  • Validation : Confirm intermediate structures via 1^1H NMR and LC-MS before proceeding to subsequent steps .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., indole NH at δ 10.2–11.0 ppm, oxadiazole C=O at δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
  • HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions should be prioritized during handling?

Based on structurally related compounds:

  • Skin/eye protection : Wear nitrile gloves and goggles due to potential irritation from sulfanyl groups .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
  • First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Advanced strategies include:

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., cyclooxygenase-2) with oxadiazole acting as a hydrogen-bond acceptor .
  • QSAR studies : Corporate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using Hammett constants .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from assay variability or impurity. Mitigation strategies:

  • Standardized protocols : Use identical cell lines (e.g., HepG2) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite profiling : LC-MS/MS to rule out degradation products interfering with assays .
  • Dose-response validation : Repeat experiments across 3–5 log concentrations to confirm IC50_{50} reproducibility .

Q. What structural modifications enhance selectivity for specific therapeutic targets?

Rational design approaches:

  • Oxadiazole substituents : Replace 2-methoxyphenyl with 3,4-dimethoxyphenyl to improve binding to kinase ATP pockets .
  • Indole N-alkylation : Introduce ethyl or benzyl groups to modulate lipophilicity and blood-brain barrier penetration .
  • Sulfanyl linker optimization : Replace -S- with -SO2_2- to enhance metabolic stability .

Q. How to identify degradation products under physiological conditions?

Stability studies involve:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C .
  • LC-TOF analysis : Detect major degradation products (e.g., hydrolyzed oxadiazole forming carboxylic acid derivatives) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .

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